

# Tomopenem: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tomopenem** (formerly CS-023 or RO4908463) is a novel 1β-methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Notably, it has demonstrated potent activity against clinically challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[3][4] Like other carbapenems, **tomopenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **tomopenem**, summarizing key data from various studies and detailing the experimental protocols used in its evaluation.

### **Pharmacokinetics**

The pharmacokinetic profile of **tomopenem** has been characterized in both animal models and human subjects, demonstrating properties that distinguish it from other carbapenems, such as a longer half-life.[2][4]

### **Human Pharmacokinetics**

Studies in healthy human volunteers have shown that **tomopenem** is well-tolerated. Following intravenous administration, it exhibits a half-life of approximately 1.7 to 2.23 hours.[6][7] The







volume of distribution is around 17 liters, and it has low plasma protein binding at 8.9%.[6][8] **Tomopenem** is primarily cleared from the body through renal elimination, with about 57-59% of the drug excreted unchanged in the urine.[6][7]

The pharmacokinetics of **tomopenem** are significantly influenced by renal function. In subjects with impaired renal function, the half-life of **tomopenem** increases, and its clearance decreases in proportion to the decline in creatinine clearance.[6][9] This necessitates dose adjustments in patients with moderate to severe renal impairment to avoid drug accumulation. [6]

Table 1: Pharmacokinetic Parameters of **Tomopenem** in Humans



| Parameter                                | Healthy<br>Subjects | Mild Renal<br>Impairment<br>(CrCl 50-79<br>mL/min) | Moderate<br>Renal<br>Impairment<br>(CrCl 30-49<br>mL/min) | Severe Renal Impairment (CrCl <30 mL/min)    | Reference |
|------------------------------------------|---------------------|----------------------------------------------------|-----------------------------------------------------------|----------------------------------------------|-----------|
| Half-life (t½)<br>(h)                    | 1.7 - 2.23          | -                                                  | -                                                         | 7.94                                         | [6][7]    |
| Clearance<br>(CL) (L/h)                  | 8.1 - 8.07          | 5.08                                               | 3.06                                                      | 1.52                                         | [6][7]    |
| Volume of<br>Distribution<br>(Vd) (L)    | 17                  | -                                                  | -                                                         | -                                            | [6]       |
| Plasma<br>Protein<br>Binding (%)         | 8.9                 | -                                                  | -                                                         | -                                            | [6][8]    |
| Renal<br>Clearance<br>(CLR) (L/h)        | 4.63                | 3.68                                               | 1.98                                                      | 0.59                                         | [6]       |
| AUC∞<br>(μg·h/mL) for<br>1500 mg<br>dose | 191                 | 304                                                | 517                                                       | 1037                                         | [6]       |
| Cmax<br>(μg/mL) for<br>1500 mg<br>dose   | -                   | -                                                  | -                                                         | Increased by<br>44%<br>compared to<br>normal | [6]       |

CrCl: Creatinine Clearance; AUC∞: Area under the concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration.

## **Animal Pharmacokinetics**



Pharmacokinetic studies in murine models have been crucial for understanding the in vivo behavior of **tomopenem** and for designing pharmacodynamic experiments. In mice, the serum protein binding of **tomopenem** is approximately 17.4%.[5] The half-life in murine models is shorter than in humans.[10] For instance, in a murine chronic respiratory tract infection model, the half-life of **tomopenem** in serum was 0.197 hours and in the lungs was 0.343 hours.[10]

Table 2: Pharmacokinetic Parameters of **Tomopenem** in Murine Models

| Parameter                    | Serum | Lungs | Reference |
|------------------------------|-------|-------|-----------|
| Half-life (t½) (h)           | 0.197 | 0.343 | [10]      |
| Protein Binding (%)          | 17.4  | -     | [5]       |
| % Time above MIC<br>(%T>MIC) | 16    | 15    | [10][11]  |

%T>MIC values are for a specific dose and MIC and are context-dependent.

# **Pharmacodynamics**

The primary pharmacodynamic index that correlates with the efficacy of **tomopenem**, like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2][5]

Studies using a neutropenic murine thigh infection model have demonstrated a strong correlation between %fT>MIC and the reduction in bacterial counts for both P. aeruginosa and MRSA.[2][5] For P. aeruginosa, a bacteriostatic effect was achieved at a %fT>MIC of approximately 29%, a 1-log kill at 39%, and a 2-log kill at 51%.[2] Similar values were observed for MRSA, with a static effect at 27%, a 1-log kill at 35%, and a 2-log kill at 47%.[2]

In an in vitro pharmacokinetic model simulating human doses, **tomopenem** demonstrated rapid bactericidal activity against various strains of S. aureus, including MRSA.[3][7] A bacteriostatic effect was observed at a %T>MIC of around 8%, while a 4-log drop in viable count required a %T>MIC of approximately 32%.[3]

Table 3: Pharmacodynamic Targets of **Tomopenem** 



| Organism      | Model                     | Endpoint      | Required<br>%fT>MIC | Reference |
|---------------|---------------------------|---------------|---------------------|-----------|
| P. aeruginosa | Murine Thigh<br>Infection | Static effect | 29                  | [2]       |
| 1-log kill    | 39                        | [2]           |                     |           |
| 2-log kill    | 51                        | [2]           | _                   |           |
| MRSA          | Murine Thigh<br>Infection | Static effect | 27                  | [2]       |
| 1-log kill    | 35                        | [2]           |                     |           |
| 2-log kill    | 47                        | [2]           | _                   |           |
| S. aureus     | In Vitro PK<br>Model      | Static effect | 8                   | [3]       |
| 4-log kill    | 32                        | [3]           |                     |           |

### **Mechanism of Action**

**Tomopenem** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This is achieved through its high affinity for and subsequent inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[5] The binding of **tomopenem** to these PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. A key feature of **tomopenem** is its high affinity for PBP2a of MRSA, which is significantly greater than that of imipenem and meropenem, contributing to its potent anti-MRSA activity.[4]





Click to download full resolution via product page

Caption: Mechanism of action of **Tomopenem**.

# **Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination**

The MIC of **tomopenem** against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Antibiotic Solutions: A stock solution of tomopenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is defined as the lowest concentration of tomopenem that completely inhibits visible growth of the organism as detected by the unaided eye.





Click to download full resolution via product page

Caption: Workflow for MIC determination.

### **Neutropenic Murine Thigh Infection Model**

This in vivo model is used to evaluate the efficacy of **tomopenem** against localized bacterial infections.

Induction of Neutropenia: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal
injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection
and 100 mg/kg one day before infection.[12][13]

### Foundational & Exploratory





- Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a bacterial suspension (e.g., 10<sup>6</sup> to 10<sup>7</sup> CFU/thigh of P. aeruginosa or MRSA).[2][5]
- Treatment: Tomopenem treatment is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered subcutaneously or intravenously at various doses and dosing intervals.
- Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thighs are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate onto appropriate agar media. The efficacy of **tomopenem** is measured by the reduction in bacterial counts compared to untreated control animals.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. In vivo pharmacodynamic activity of tomopenem (formerly CS-023) against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus in a murine thigh infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of the antibacterial effect and emergence of resistance to tomopenem, formerly RO4908463/CS-023, in an in vitro pharmacokinetic model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vivo Pharmacodynamic Activity of Tomopenem (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Impaired Renal Function on the Pharmacokinetics of Tomopenem (RO4908463/CS-023), a Novel Carbapenem PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]



- 9. Effect of impaired renal function on the pharmacokinetics of tomopenem (RO4908463/CS-023), a novel carbapenem PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo efficacy and pharmacokinetics of tomopenem (CS-023), a novel carbapenem, against Pseudomonas aeruginosa in a murine chronic respiratory tract infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- To cite this document: BenchChem. [Tomopenem: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683202#pharmacokinetics-and-pharmacodynamics-of-tomopenem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com